3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid

Catalog No.
S13893575
CAS No.
M.F
C20H25NO4
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylben...

Product Name

3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid

IUPAC Name

3-[(3-ethoxy-4-propan-2-yloxyphenyl)methylamino]-4-methylbenzoic acid

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-5-24-19-10-15(7-9-18(19)25-13(2)3)12-21-17-11-16(20(22)23)8-6-14(17)4/h6-11,13,21H,5,12H2,1-4H3,(H,22,23)

InChI Key

XAFTVTIJODFBCX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=C(C=CC(=C2)C(=O)O)C)OC(C)C

3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid is a complex organic compound characterized by its unique molecular structure and potential pharmacological properties. This compound features a benzoic acid moiety substituted with an amino group, an ethoxy group, and an isopropoxy group, which contribute to its biological activity and chemical reactivity. The molecular formula of this compound is C19H25N1O3C_{19}H_{25}N_{1}O_{3}, and it has a molecular weight of approximately 315.41 g/mol.

The chemical reactivity of 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid can be attributed to the presence of functional groups such as the amino and carboxylic acid groups. These groups enable various reactions, including:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: The amino group can participate in reactions to form amides with acyl chlorides or anhydrides.
  • Nucleophilic substitution: The amino group can act as a nucleophile in substitution reactions.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications in medicinal chemistry.

3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammatory diseases. Additionally, its structural similarity to other bioactive compounds indicates potential anticancer activity, warranting further investigation into its efficacy against various cancer cell lines.

The synthesis of 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid typically involves several key steps:

  • Formation of the Ethoxy and Isopropoxy Substituents: Starting from 4-methylbenzoic acid, the ethoxy and isopropoxy groups can be introduced through alkylation reactions using appropriate alkyl halides.
  • Amine Formation: The amino group can be introduced via reductive amination or nucleophilic substitution methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

These methods highlight the compound's synthetic versatility and adaptability for various research purposes.

The potential applications of 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid span several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Chemical Research: It can be utilized as a reagent in organic synthesis, particularly in creating complex molecules for medicinal chemistry.
  • Agricultural Chemistry: Its herbicidal properties may allow its use in developing new agrochemicals aimed at improving crop yields.

Interaction studies involving 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular docking simulations: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro assays: To evaluate its biological effects on cell lines or isolated tissues.
  • Pharmacokinetic studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Amino-3-methylbenzoic acidC8H9N1O2C_8H_9N_1O_2Simple amino-substituted benzoic acid
Ethyl 3-amino-4-methylbenzoateC11H13N1O2C_{11}H_{13}N_1O_2Ethyl ester derivative
Methyl 4-amino-3-methylbenzoateC9H11N1O2C_9H_{11}N_1O_2Methyl ester form
4-Amino-3-ethoxybenzoic acidC9H11N1O3C_9H_{11}N_1O_3Contains an ethoxy substituent

Uniqueness

The uniqueness of 3-[(3-Ethoxy-4-isopropoxybenzyl)amino]-4-methylbenzoic acid lies in its complex substitution pattern that combines both ethoxy and isopropoxy groups on the benzyl amine structure. This combination may enhance its solubility and bioavailability compared to simpler analogs, potentially leading to improved pharmacological properties.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

343.17835828 g/mol

Monoisotopic Mass

343.17835828 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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